molecular formula C12H18O2 B13699992 5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one CAS No. 102058-65-1

5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

Cat. No.: B13699992
CAS No.: 102058-65-1
M. Wt: 194.27 g/mol
InChI Key: AWLPPJIJSFSOPR-UHFFFAOYSA-N
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Description

5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one is an organic compound that belongs to the class of naphthalenes. These compounds are characterized by their fused ring structures, which can exhibit various chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one typically involves multi-step organic reactions. Common starting materials might include substituted naphthalenes or related aromatic compounds. The synthesis may involve:

    Hydroxylation: Introduction of the hydroxyl group (-OH) using reagents like hydrogen peroxide or osmium tetroxide.

    Methylation: Introduction of methyl groups (-CH3) using methylating agents such as methyl iodide.

    Hydrogenation: Reduction of double bonds using hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce halogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it could be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound might be explored for therapeutic applications, including as potential drug candidates.

Industry

In industry, it could be used in the production of specialty chemicals, fragrances, or as a building block for polymers.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes. Molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethyl-2-naphthol: Similar structure with different substitution pattern.

    2-Hydroxy-1,4-dimethylnaphthalene: Another hydroxylated naphthalene derivative.

Uniqueness

The unique combination of hydroxyl and methyl groups in 5-Hydroxy-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one might confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

102058-65-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

5-hydroxy-1,4a-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C12H18O2/c1-8-9-4-3-5-11(14)12(9,2)7-6-10(8)13/h11,14H,3-7H2,1-2H3

InChI Key

AWLPPJIJSFSOPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCC(C2(CCC1=O)C)O

Origin of Product

United States

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